

The Carbon-13 Revolution in Adipic Acid Research: A Technical Guide

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Compound of Interest

Compound Name: Adipic acid-13C

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Adipic acid-13C₆, a stable isotope-labeled form of the six-carbon dicarboxylic acid, is emerging as a critical tool in scientific research, offering unprecedented precision in metabolic studies and quantitative analysis. This technical guide provides an in-depth overview of the core applications of **Adipic acid-13C₆** for researchers, scientists, and drug development professionals, complete with experimental protocols, data presentation, and workflow visualizations.

Core Applications in Scientific Research

Adipic acid-13C₆ serves two primary functions in scientific research: as a metabolic tracer to elucidate biochemical pathways and as an internal standard for accurate quantification of its unlabeled counterpart.

Metabolic Tracer in Flux Analysis

Stable isotope tracing is a powerful technique to track the metabolic fate of molecules within a biological system. By introducing **Adipic acid-13C₆**, researchers can follow the journey of the ¹³C-labeled carbon atoms as they are incorporated into various metabolites. This allows for the mapping and quantification of metabolic fluxes, providing insights into cellular metabolism under different physiological and pathological conditions. While specific studies detailing the use of **Adipic acid-13C₆** as a primary tracer for metabolic flux analysis are still emerging, its potential lies in studying fatty acid oxidation and dicarboxylic acid metabolism.

Internal Standard for Quantitative Analysis

In analytical chemistry, particularly in mass spectrometry-based methods, stable isotope-labeled compounds are the gold standard for internal standards. **Adipic acid-13C6** is chemically identical to endogenous adipic acid but has a distinct mass due to the six ¹³C atoms. This mass difference allows for its clear differentiation in a mass spectrometer. By adding a known amount of **Adipic acid-13C6** to a biological sample, it co-elutes with the unlabeled adipic acid and experiences similar ionization and fragmentation. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification of endogenous adipic acid levels.

Data Presentation: Properties of Adipic Acid-13C6

For researchers planning experiments, the fundamental properties of **Adipic acid-13C6** are crucial.

Property	Value	Reference
Chemical Formula	¹³ C ₆ H ₁₀ O ₄	[1]
Molecular Weight	152.10 g/mol	[1]
CAS Number	942037-55-0	[2]
Chemical Purity	≥98%	[1]
Isotopic Purity	99%	[2]
Synonyms	Hexanedioic acid- ¹³ C ₆	[1]

Experimental Protocols

Detailed methodologies are essential for reproducible scientific research. Below are protocols for the key applications of **Adipic acid-13C6**.

Protocol 1: Quantification of Adipic Acid in Human Urine using Adipic acid-13C6 as an Internal Standard by LC-MS/MS

This protocol is adapted from a human biomonitoring study for the plasticizer Di(2-ethylhexyl)adipat (DEHA), where adipic acid is a metabolite.[3]

1. Materials and Reagents:

- **Adipic acid-13C6**
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Ammonium acetate buffer (1 M, pH 6.0-6.4)
- β -glucuronidase
- Formic acid
- Human urine samples

2. Preparation of Internal Standard Solution:

- Prepare a stock solution of **Adipic acid-13C6** in a suitable organic solvent (e.g., methanol).
- Prepare a working internal standard solution of 200 $\mu\text{g/L}$ 13C6-adipic acid in water. This can be achieved by preparing a 10-fold diluted solution (0.1 g/L) of the stock solution in methanol and subsequently diluting it with water.[3]

3. Sample Preparation:

- Dilute urine samples 100-fold with water.
- Mix 300 μL of the diluted urine with 100 μL of ammonium acetate buffer (1 M, pH = 6.0 – 6.4).
- Add 30 μL of the 13C6-adipic acid internal standard solution (200 $\mu\text{g/L}$ in water).[3]
- Add 6 μL of β -glucuronidase (premixed 1:1 with ammonium acetate buffer).
- Incubate for 3 hours at 37°C for enzymatic deconjugation.

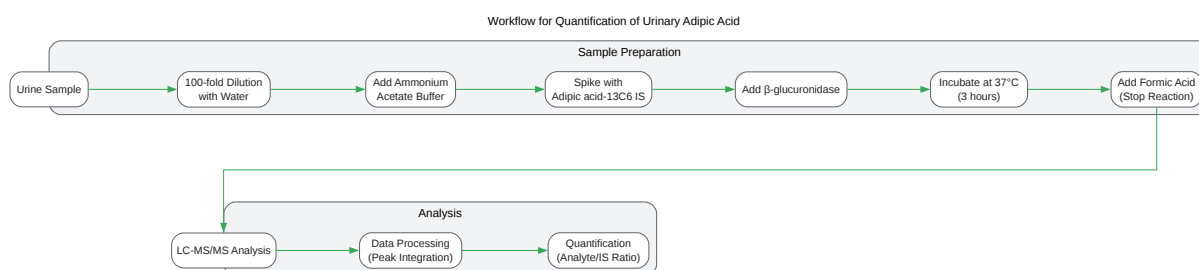
- Stop the reaction by adding 30 μ L of formic acid.

4. LC-MS/MS Analysis:

- Inject 5 μ L of the processed sample into the LC-MS/MS system.
- Use a suitable liquid chromatography method to separate adipic acid from other urine components.
- Detect and quantify adipic acid and **Adipic acid-13C6** using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The ratio of the peak area of endogenous adipic acid to the peak area of **Adipic acid-13C6** is used to calculate the concentration of adipic acid in the original urine sample.

Visualizations of Experimental Workflows

Diagrams are provided to illustrate the logical flow of the described experimental protocols.



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Figure 1. Workflow for quantifying urinary adipic acid using **Adipic acid-13C6** as an internal standard.

Future Directions

The application of **Adipic acid-13C6** as a metabolic tracer is a promising area for future research. Studies investigating its absorption, distribution, metabolism, and excretion (ADME) will provide valuable data on dicarboxylic acid handling in the body. Furthermore, using **Adipic acid-13C6** in cellular and animal models of metabolic diseases, such as fatty acid oxidation disorders, could reveal novel disease mechanisms and therapeutic targets. As analytical techniques continue to advance in sensitivity and resolution, the utility of **Adipic acid-13C6** in elucidating complex biological systems is expected to grow significantly.

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